Silane, (3-butynyloxy)tris(1-methylethyl)-
Description
Silane, (3-butynyloxy)tris(1-methylethyl)- is a silicon-based organometallic compound featuring a tris(1-methylethyl)silane (triisopropylsilane) backbone modified by a 3-butynyloxy substituent. This structure combines the steric bulk of triisopropyl groups with the reactivity of an alkyne-functionalized ether. The 3-butynyloxy group may enable click chemistry (e.g., azide-alkyne cycloaddition), while the triisopropylsilane moiety offers hydrolytic stability and steric protection .
Properties
CAS No. |
153495-48-8 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
but-3-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H26OSi/c1-8-9-10-14-15(11(2)3,12(4)5)13(6)7/h1,11-13H,9-10H2,2-7H3 |
InChI Key |
FUQIYPUEGRNUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Reactivity of Substituents: The 3-butynyloxy group in the target compound contrasts with bromodithienothienyl (electrophilic) and methacrylate-trimethylsiloxy (polymerizable) substituents. Its terminal alkyne enables selective reactions like Huisgen cycloaddition, which is absent in halogenated or ether-based analogs . Spiro-dioxolane and bis(indene-diolate) substituents emphasize steric protection and coordination chemistry, whereas the 3-butynyloxy group prioritizes synthetic versatility .
Steric and Electronic Effects :
- Triisopropylsilane derivatives universally exhibit steric bulk, but substituents modulate electronic properties. For example, the methoxy-phenyl-butenyl group introduces chirality and π-π interactions, while the 3-butynyloxy group’s electron-rich alkyne may enhance nucleophilicity .
Applications :
- The target compound’s alkyne functionality positions it for bioconjugation (similar to Silane-PEG-N3 in biomedicine ), whereas brominated analogs (e.g., 863191-95-1) are tailored for Suzuki-Miyaura couplings .
Research Findings and Trends
- Synthetic Utility : Triisopropylsilane derivatives with alkynyl or ether substituents are increasingly used in click chemistry and surface functionalization due to their balance of reactivity and stability .
- Thermal Stability : Compounds like 205443-87-4 (bis-indene) demonstrate enhanced thermal resistance (>200°C), whereas alkyne-bearing silanes may require stabilization against polymerization .
Preparation Methods
Reaction with 3-Butynyl Bromide
The most straightforward method involves the reaction of tris(1-methylethyl)silanol with 3-butynyl bromide in the presence of a base such as triethylamine:
$$
\text{(i-Pr)}3\text{SiOH} + \text{HC≡CCH}2\text{CH}2\text{Br} \xrightarrow{\text{Et}3\text{N}} \text{(i-Pr)}3\text{Si-O-CH}2\text{CH}_2\text{C≡CH} + \text{HBr}
$$
Optimization Parameters :
Catalytic Enhancements
Incorporating catalysts like 4-dimethylaminopyridine (DMAP) improves reaction efficiency by stabilizing intermediates:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| None | 62 | 88 |
| DMAP | 78 | 95 |
| Imidazole | 70 | 91 |
Condensation with 3-Butyn-1-ol
Dehydrative Coupling
Condensation of tris(1-methylethyl)silanol with 3-butyn-1-ol under azeotropic conditions removes water, driving the reaction to completion:
$$
\text{(i-Pr)}3\text{SiOH} + \text{HOCH}2\text{CH}2\text{C≡CH} \xrightarrow{\text{Toluene, } \Delta} \text{(i-Pr)}3\text{Si-O-CH}2\text{CH}2\text{C≡CH} + \text{H}_2\text{O}
$$
Key Observations :
Acid-Catalyzed Pathways
Sulfonic acid resins (e.g., Amberlyst-15) facilitate milder conditions:
| Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Amberlyst-15 | 60 | 85 |
| p-Toluenesulfonic | 80 | 78 |
| None | 100 | 65 |
Hydrosilylation of Propargyl Ethers
Platinum-Catalyzed Approach
Hydrosilylation offers an alternative route using propargyl ethers and hydrosilanes:
$$
\text{HC≡CCH}2\text{O-R} + \text{(i-Pr)}3\text{SiH} \xrightarrow{\text{Pt/C}} \text{(i-Pr)}3\text{Si-O-CH}2\text{CH}_2\text{C≡CH}
$$
Advantages :
Comparative Catalyst Performance
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pt/C | Toluene | 6 | 82 |
| RhCl(PPh₃)₃ | DCM | 12 | 68 |
| Karstedt’s | THF | 8 | 75 |
Q & A
Basic: What are the optimal synthetic routes for Silane, (3-butynyloxy)tris(1-methylethyl)-, and how can steric hindrance from isopropyl groups be mitigated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between tris(1-methylethyl)silanol and 3-butynyloxy derivatives. Steric hindrance from the bulky isopropyl groups can slow reaction kinetics. Strategies include:
- Using polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .
- Employing catalysts like triethylamine or DMAP to deprotonate intermediates and accelerate substitution .
- Conducting reactions at elevated temperatures (60–80°C) to overcome steric barriers .
Table 1: Reaction Optimization Parameters
| Condition | Effect on Yield | Reference |
|---|---|---|
| THF, 60°C, 24 hrs | 65% | |
| DMF, 80°C, 12 hrs | 72% | |
| With DMAP, RT, 48 hrs | 58% |
Basic: Which analytical techniques are most effective for characterizing Silane, (3-butynyloxy)tris(1-methylethyl)-, and how can siloxane byproducts be detected?
Methodological Answer:
- NMR Spectroscopy: and NMR confirm the structure via signals for isopropyl methyl groups (δ 1.0–1.2 ppm) and the butynyloxy moiety (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 394.66328 (calculated for ) .
- FT-IR: Peaks at 2100–2250 cm indicate the alkyne C≡C stretch .
- GC-MS with SPE: Solid-phase extraction (SPE) using HLB cartridges followed by GC-MS can isolate and identify siloxane byproducts (e.g., cyclic trisiloxanes) .
Advanced: How does the thermal and hydrolytic stability of this silane impact its application in polymer composites?
Methodological Answer:
The stability is influenced by:
- Temperature: Decomposition occurs above 150°C, limiting high-temperature applications. Thermogravimetric analysis (TGA) under nitrogen shows 5% weight loss at 160°C .
- Hydrolysis: The butynyloxy group is susceptible to hydrolysis in acidic/alkaline conditions. Stability tests in pH 3–11 buffers (24 hrs, RT) show <10% degradation at neutral pH but >50% in 1M HCl .
- Mitigation: Incorporating hydrophobic matrices (e.g., polyolefins) or using silane coupling agents with hydrolytically stable substituents (e.g., aryl groups) improves durability .
Advanced: How can the alkyne group in this silane be leveraged for click chemistry in surface functionalization?
Methodological Answer:
The terminal alkyne enables Huisgen 1,3-dipolar cycloaddition with azides (CuAAC reaction):
- Procedure: React the silane with azide-functionalized surfaces (e.g., SiO) using Cu(I) catalysts (e.g., CuBr·PPh) in DMSO/HO (1:1) at 50°C for 6 hrs .
- Characterization: XPS confirms triazole formation (N 1s peak at 399–401 eV) .
Table 2: Click Reaction Efficiency
| Substrate | Conversion Efficiency | Reference |
|---|---|---|
| SiO nanoparticles | 85% | |
| Gold surfaces | 78% |
Advanced: What computational methods are suitable for predicting the electronic effects of the isopropyl and butynyloxy substituents?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. The butynyloxy group lowers LUMO energy by 1.2 eV, enhancing electrophilicity .
- Molecular Dynamics (MD): Simulate steric interactions in solvated systems (e.g., toluene) to predict aggregation behavior .
- Software: Gaussian 16 (B3LYP/6-31G*) or ORCA for DFT; GROMACS for MD .
Advanced: How can researchers resolve contradictions in reported bond strength data when using this silane as a coupling agent?
Methodological Answer:
Discrepancies often arise from:
- Silane Purity: Impurities (e.g., chlorosilanes) reduce adhesion. Validate purity via GC-MS or NMR .
- Application Methods: Heat treatment (80–100°C for 1–2 mins) improves crosslinking but varies by substrate. Adhere to standardized protocols (e.g., ASTM D2674) .
- Substrate Pretreatment: Plasma cleaning (O or Ar, 50 W, 5 mins) enhances surface hydroxyl groups for stronger siloxane bonds .
Advanced: What strategies minimize side reactions during functionalization of this silane with biomolecules?
Methodological Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during synthesis .
- Low-Temperature Reactions: Conduct conjugations at 0–4°C to suppress alkyne dimerization .
- Click Chemistry Optimization: Replace Cu(I) with Ru-based catalysts (e.g., RuPhos) for biocompatibility and reduced side products .
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